molecular formula C11H15ClO B7848255 4-(3-Chlorophenyl)-2-methylbutan-2-ol

4-(3-Chlorophenyl)-2-methylbutan-2-ol

Cat. No.: B7848255
M. Wt: 198.69 g/mol
InChI Key: VAAHUZJVQOVZBA-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-methylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a chlorophenyl group attached to a butanol backbone, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with isobutyraldehyde in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:

    Reagents: 3-chlorobenzyl chloride, isobutyraldehyde, magnesium, anhydrous ether

    Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

Another method involves the reduction of 4-(3-chlorophenyl)-2-methylbutan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions for this method include:

    Reagents: 4-(3-chlorophenyl)-2-methylbutan-2-one, sodium borohydride or lithium aluminum hydride

    Conditions: Room temperature, solvent (e.g., ethanol or tetrahydrofuran)

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or reductions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(3-chlorophenyl)-2-methylbutan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate; acidic or basic conditions

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent (e.g., ethanol, tetrahydrofuran)

    Substitution: Nucleophiles (e.g., amines, thiols); solvent (e.g., dimethylformamide), elevated temperature

Major Products

    Oxidation: 4-(3-chlorophenyl)-2-methylbutan-2-one

    Reduction: Various alcohol derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

4-(3-Chlorophenyl)-2-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

4-(3-Chlorophenyl)-2-methylbutan-2-ol can be compared with other similar compounds, such as:

    4-(3-Chlorophenyl)-2-methylbutan-2-one: The ketone analog, which has different reactivity and applications.

    4-(3-Chlorophenyl)-2-methylbutanoic acid: The carboxylic acid analog, which has distinct chemical properties and uses.

    4-(3-Chlorophenyl)-2-methylbutan-2-amine: The amine analog, which may have different biological activity and therapeutic potential.

Each of these compounds has unique structural features and reactivity, making them suitable for different applications in research and industry.

Properties

IUPAC Name

4-(3-chlorophenyl)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAHUZJVQOVZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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